Naltriben
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2/t20-,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVWWEYETMPAMX-IFKAHUTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912218 | |
| Record name | Naltriben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111555-58-9 | |
| Record name | Naltriben | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111555-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naltrindole benzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111555589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naltriben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NALTRIBEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXG719F189 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Detailed Research Findings
Delta Opioid Receptor Selectivity
This compound exhibits a high degree of selectivity for the delta opioid receptor, making it a crucial compound in opioid pharmacology research.
In Vitro Binding Affinity Studies with Delta Opioid Receptors
In in vitro studies, this compound has demonstrated potent binding affinity for delta opioid receptors. It functions as a selective and potent δ-opioid receptor antagonist, with a reported inhibition constant (Ki) value of 0.013 nM for δ receptors. tocris.comrndsystems.com
| Receptor Type | Ki (nM) |
|---|---|
| Delta (δ) | 0.013 |
Differentiation of Delta Opioid Receptor Subtypes (δ1 vs. δ2)
This compound plays a pivotal role in distinguishing between the two proposed delta opioid receptor subtypes, δ1 and δ2. It displays selectivity for the δ2 subtype in vivo. tocris.comrndsystems.com This differential selectivity, particularly when compared to other δ antagonists like naltrindole (B39905), makes this compound useful for discerning the subtype selectivity of various drugs acting at delta receptors. wikipedia.org
Studies comparing this compound's antagonistic profile against known δ1 and δ2 agonists have provided insights into its subtype selectivity. For instance, in mouse models, this compound (as a selective δ2 receptor antagonist) was shown to inhibit antinociception induced by [D-Ser2,Leu5]enkephalin-Thr (DSLET), a δ2 agonist, but not by [D-Pen2, D-Pen5]enkephalin (DPDPE), a δ1 agonist. Conversely, 7-benzylidenenaltrexone (B1236580) (BNTX), a selective δ1 antagonist, inhibited DPDPE-induced antinociception but not DSLET-induced antinociception. This demonstrates this compound's ability to differentiate between spinal δ1 and δ2 opioid receptor subtype agonist actions. nih.gov
However, in some rat studies, the δ2 selectivity of this compound was not consistently maintained after subcutaneous administration, as it antagonized the effects of both the δ2 receptor agonist [D-Ala2,Glu4]deltorphin (DELT) and the δ1 receptor agonist DPDPE to a similar extent at certain doses. nih.gov Furthermore, high doses of this compound have been observed to exhibit kappa receptor agonist-like activity, which can reduce the efficacy of its delta receptor antagonist actions. nih.gov Research on chimeric opioid receptors has indicated that a specific region, encompassing the sixth transmembrane domain (TM6) and the third extracellular loop (EL3) of the delta-opioid receptor, is crucial for its selectivity. The introduction of this region into the kappa-opioid receptor was sufficient to confer a delta profile for selective alkaloid ligands, including this compound. nih.gov In vivo binding studies using [3H]this compound in mouse brain suggest that the labeled sites correspond to the δ2-opioid receptor subtype. nih.gov
| Compound (Agonist) | Receptor Subtype | This compound Antagonism (Mouse Spinal Cord) |
|---|---|---|
| DPDPE | δ1 | No inhibition |
| DSLET | δ2 | Inhibition |
| DELT | δ2 | Inhibition (rat, variable dose) |
This compound has been instrumental in the identification and characterization of δ1 and δ2 opioid receptor subtypes and their respective roles in physiological processes, particularly antinociception. nih.gov Its unique binding profile has established it as a valuable research tool for distinguishing the subtype selectivity of various compounds that interact with delta opioid receptors. wikipedia.orgnih.govmedkoo.com For instance, the selective δ1-opioid receptor agonist SNC80's effects were blocked by 7-benzylidenenaltrexone but not by this compound mesylate, further highlighting this compound's role in distinguishing δ1 from δ2 mediated effects. physiology.org
Interactions with Other Opioid Receptors (Kappa and Mu)
While this compound is primarily known for its delta opioid receptor selectivity, it also exhibits interactions with other opioid receptor types, albeit with lower affinity. This compound functions as a selective and potent δ-opioid receptor antagonist, with Ki values of 19 nM for μ (mu) receptors and 152 nM for κ (kappa) receptors. tocris.comrndsystems.com
At higher concentrations, this compound can act as a κ-opioid agonist. wikipedia.orgnih.gov Studies in rat cerebral cortex membranes showed that this compound displaced the specific binding of the mu-opioid receptor agonist [3H]DAMGO with a Ki value of 19.79 ± 1.12 nM. nih.gov Furthermore, this compound inhibited high K+-stimulated [3H]norepinephrine release at concentrations above 100 nM. This inhibitory effect was not attenuated by the mu-opioid receptor antagonist CTAP or low concentrations of naloxone (B1662785), but it was attenuated by higher concentrations of naloxone, the kappa-opioid receptor antagonist norbinaltorphimine (B1679850) (nor-BNI), and bremazocine. These findings suggest that, depending on the dosage, this compound can act as a noncompetitive antagonist for mu receptors and an agonist for kappa2 receptors in the rat cerebral cortex. nih.gov
| Receptor Type | Ki (nM) | Agonist/Antagonist Activity |
|---|---|---|
| Delta (δ) | 0.013 | Antagonist |
| Mu (μ) | 19 | Noncompetitive Antagonist (at higher doses) |
| Kappa (κ) | 152 | Agonist (at high doses) |
TRPM7 Channel Modulatory Activity
Beyond its well-established opioid receptor interactions, this compound has also been identified as a modulator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. This compound is recognized as a selective positive gating modulator of the TRPM7 channel. nih.govmdpi.comnih.gov
The half-maximal effective concentration (EC50) of this compound for TRPM7 channel activation has been determined to be approximately 20 μM (specifically, 20.7 µM). nih.govmdpi.comnih.govmdpi.com Notably, at a concentration of 50 μM, this compound showed no effects on other TRP channels, including TRPM2, TRPM8, and TRPV1, highlighting its selectivity for TRPM7 among these channels. nih.govnih.gov
This compound has been shown to reversibly activate TRPM7 channels even under conditions of low phosphatidylinositol 4,5-bisphosphate (PIP2) and without depletion of intracellular Mg2+. nih.govnih.govmdpi.com It potentiates endogenous TRPM7 channel activity and induces calcium (Ca2+) influx in U87 human glioblastoma cells. nih.gov The potentiation of TRPM7 channel activity by this compound has been linked to enhanced U87 cell migration and invasion, potentially through the upregulation of matrix metalloproteinase-2 (MMP-2) protein expression and the activation of the MAPK/ERK signaling pathway. nih.gov this compound is classified as a type 1 TRPM7 activator, indicating its ability to act independently of intracellular Mg2+ levels. mdpi.com
| Channel | EC50 (μM) | Modulatory Activity | Notes |
|---|---|---|---|
| TRPM7 | ~20 (20.7) | Positive Gating Modulator | Reversible, [Mg2+]i independent; no effect on TRPM2, TRPM8, TRPV1 at 50 μM |
Electrophysiological Characterization of TRPM7 Activation
Calcium Influx Modulation via TRPM7 Activation
Radioligand Binding Studies and In Vivo Receptor Occupancy
This compound's role as a selective delta-opioid receptor antagonist has been extensively characterized through radioligand binding studies, providing insights into its affinity, selectivity, and distribution in neural tissues.
[3H]this compound for In Vivo Delta-Opioid Receptor Binding
This compound is a potent and selective antagonist primarily targeting the δ2-opioid receptor subtype. caymanchem.commedchemexpress.comwikipedia.orgtocris.commedchemexpress.com The tritiated form, [3H]this compound, has been instrumental in conducting in vivo binding studies to characterize delta-opioid receptors in mouse brain. medchemexpress.comnih.gov this compound exhibits high selectivity for δ2-opioid receptors over kappa (κ)- and mu (μ)-opioid receptors. Its reported Ki values are 0.013 nM for δ-opioid receptors, 19 nM for μ-opioid receptors, and 152 nM for κ-opioid receptors. tocris.commedchemexpress.com This differential binding affinity makes this compound particularly useful for distinguishing between δ1 and δ2 opioid receptor subtypes in research. wikipedia.org
Table 2: this compound's Binding Affinity for Opioid Receptors
| Receptor Type | Ki Value (nM) | Selectivity | Reference |
| δ-opioid receptor | 0.013 | High | tocris.commedchemexpress.com |
| μ-opioid receptor | 19 | Moderate | tocris.commedchemexpress.com |
| κ-opioid receptor | 152 | Low | tocris.commedchemexpress.com |
Regional Distribution of this compound Binding in Neural Tissues
In vivo studies using [3H]this compound have revealed its regional distribution within the mouse brain. Following intravenous administration, [3H]this compound demonstrates high uptake and retention in specific neural tissues, particularly the striatum and cortical regions. nih.gov This pattern of distribution indicates a significant presence of delta-opioid receptors in these brain areas. Further radioligand displacement experiments performed on isolated neuronal membranes have identified a higher affinity binding site for this compound, consistent with recombinant delta-opioid receptors, as well as a lower affinity site that aligns with the affinity for mu-opioid receptors. researchgate.net
Development of Radiometal-Labeled Derivatives for Opioid Receptor Imaging
While this compound itself is a significant tool for studying delta-opioid receptors, the development of radiometal-labeled derivatives for in vivo opioid receptor imaging has primarily focused on structurally related compounds, such as Naltrindole. Efforts have led to the identification of hydrophilic indium-labeled DOTA and DO3A conjugates of Naltrindole (e.g., [111In]-labeled complexes). acs.org These radioligands have demonstrated high affinities (0.1-0.2 nM) and excellent selectivities for delta-opioid receptor sites in vitro. acs.org In vivo studies have shown that these [111In]-labeled Naltrindole derivatives exhibit high levels of specific binding (75-94%) to delta-opioid receptors in peripheral organs such as the mouse gut, heart, spleen, and pancreas. acs.org Such radiometal-labeled compounds are considered suitable for single-photon emission computed tomography (SPECT) imaging, providing a valuable avenue for visualizing and quantifying opioid receptor distribution and occupancy in living subjects. acs.org
Molecular Mechanisms and Intracellular Signaling Pathways Mediated by Naltriben
Impact on MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. musechem.comelabscience.com Naltriben has been shown to exert a distinct and significant influence on this pathway.
Studies have demonstrated that this compound enhances the MAPK/ERK signaling pathway. nih.govnih.gov In human U87 glioblastoma cells, treatment with this compound resulted in a notable increase in the phosphorylation of ERK1/2. nih.gov This activation is a key step in the signaling cascade. The potentiation of TRPM7 by this compound is considered the upstream event leading to this upregulation of MAPK/ERK signaling. nih.govresearchgate.net The activation of this pathway is strongly associated with the invasive characteristics of cancer cells. nih.gov
In contrast to its stimulatory effect on the MAPK/ERK pathway, this compound does not appear to affect the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.govnih.gov The PI3K/Akt pathway is another crucial intracellular signaling cascade that governs cell survival and proliferation. aacrjournals.orgwikipedia.org In studies where this compound activated the MAPK/ERK pathway, it produced no significant change in the phosphorylation levels of Akt. nih.gov This suggests that the this compound-induced effects on cellular processes like migration and invasion are specifically mediated through the MAPK/ERK cascade and not the PI3K/Akt pathway. nih.gov It has been suggested that in cell types where the PI3K/Akt pathway is already highly active, potentiation of TRPM7 activity by this compound may not be sufficient to cause a further increase. nih.gov
Table 1: Effect of this compound on Kinase Pathway Activation in U87 Glioblastoma Cells | Signaling Pathway | Measurement | Control Group | this compound-Treated Group | | :--- | :--- | :--- | :--- | | MAPK/ERK | p-ERK1|2/t-ERK1|2 Ratio (%) | 22.7 ± 5.2 | 57.8 ± 9.3 | | PI3K/Akt | p-Akt/t-Akt Ratio | No significant effect | No significant effect | Data derived from studies on U87 human glioblastoma cells treated with 50 μM this compound for 24 hours. nih.gov
Regulation of Matrix Metalloproteinase (MMP) Expression
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading components of the extracellular matrix (ECM). wikipedia.org This function is vital in both normal physiological processes and in pathological conditions like cancer metastasis. wikipedia.org
Research has shown a direct link between this compound treatment and the expression of specific MMPs. In U87 glioblastoma cells, this compound was found to significantly upregulate the protein levels of Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A. nih.govresearchgate.net This enzyme plays a critical role in the breakdown of type IV collagen, a major component of the basement membranes of the ECM. wikipedia.org The increased expression of MMP-2 is a likely consequence of the this compound-induced activation of the TRPM7-MAPK/ERK signaling axis. nih.gov
Table 2: Effect of this compound on MMP-2 Protein Expression in U87 Glioblastoma Cells
| Protein | Measurement | Control Group (%) | This compound-Treated Group (%) |
|---|---|---|---|
| MMP-2 | MMP-2/β-actin Ratio | 88.3 ± 28.2 | 226.6 ± 25.1 |
Data derived from studies on U87 human glioblastoma cells treated with 50 μM this compound for 24 hours. nih.gov
The upregulation of MMP-2 is directly connected to the enhanced migratory and invasive capabilities of cancer cells. nih.govnih.gov By increasing the expression of MMP-2, this compound facilitates the degradation of the extracellular matrix, which is a crucial barrier that cancer cells must overcome to invade surrounding tissues. nih.gov Therefore, the potentiation of TRPM7 by this compound, leading to increased MMP-2 levels, contributes significantly to the devastating migratory and invasive characteristics of glioblastoma. nih.govresearchgate.net
Role of TRPM7 in this compound's Intracellular Effects
TRPM7 Channel Activity Potentiation
This compound functions as a positive gating modulator of the TRPM7 channel, directly enhancing its activity. mdpi.com Research has shown that this compound can activate TRPM7 currents under physiological conditions, notably without the prerequisite of intracellular Mg²⁺ depletion or low levels of phosphatidylinositol 4,5-bisphosphate (PIP₂), which are typical modulators of the channel's activity. mdpi.comnih.govnih.govresearchgate.net This characteristic distinguishes this compound as a valuable tool for studying TRPM7 function in native cellular environments. nih.gov
The mechanism of action appears to involve a direct interaction with the channel protein. Mutagenesis studies suggest that the activation site for this compound is likely located within or near the TRP domain of the TRPM7 channel, a region crucial for channel gating. nih.govnih.govresearchgate.net Its effect is selective for TRPM7 over other tested TRP channels, such as TRPM2, TRPM8, and TRPV1, highlighting its specificity as a pharmacological modulator. nih.gov Electrophysiological studies, including whole-cell patch-clamp recordings in various cell lines like human glioblastoma (U87) cells and HEK293 cells overexpressing TRPM7, have confirmed this compound's ability to potentiate endogenous TRPM7-like currents. nih.gov
| Property | Observation with this compound | Reference |
|---|---|---|
| Activation Mechanism | Acts as a positive gating modulator. | mdpi.com |
| Dependence on Mg²⁺ | Activates TRPM7 without prior depletion of intracellular Mg²⁺. | mdpi.comnih.govresearchgate.net |
| Dependence on PIP₂ | Effective even under conditions of low PIP₂. | mdpi.comnih.govnih.gov |
| Binding Site | Believed to be located in or near the TRP domain. | nih.govresearchgate.net |
| EC₅₀ | Approximately 20 μM for TRPM7 activation. | nih.gov |
| Selectivity | Selective for TRPM7 over other TRP channels (TRPM2, TRPM8, TRPV1). | nih.gov |
Link between TRPM7, Calcium Homeostasis, and Downstream Signaling
In human glioblastoma U87 cells, this compound-induced activation of TRPM7 results in robust Ca²⁺ influx. nih.gov This elevation in intracellular Ca²⁺ is directly linked to the activation of the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway. nih.gov The activation of this pathway, in turn, upregulates the expression of proteins like Matrix Metalloproteinase-2 (MMP-2), which is associated with increased cell migration and invasion in glioblastoma. nih.gov Interestingly, in the same study, the PI3K/Akt pathway was not significantly affected, suggesting a degree of specificity in the downstream signaling engaged by TRPM7 activation. nih.gov
| Cell Type | Effect of this compound | Signaling Pathway Affected | Functional Outcome | Reference |
|---|---|---|---|---|
| Glioblastoma (U87) | Induces robust Ca²⁺ influx. | Upregulates MAPK/ERK pathway. | Enhances cell migration and invasion; increases MMP-2 expression. | nih.gov |
| Ameloblast (HAT-7) | Evokes significant Ca²⁺ influx. | Contributes to transepithelial Ca²⁺ transport. | Potential role in amelogenesis. | nih.gov |
| Macrophages | Induces Mg²⁺ influx. | Promotes M2 phenotype polarization. | Promotes macrophage plasticity and tumor progression. | researchgate.net |
TRPM7's Dual Function as Ion Channel and Kinase
TRPM7 is a unique protein, often referred to as a "chanzyme," because it possesses both an ion channel domain and a covalently linked, functional α-kinase domain. nih.govwikipedia.orgmdpi.com This dual functionality is critical to its role as a cellular sensor and transducer of physicochemical signals. nih.gov
Compound Reference Table
| Compound Name | Brief Description |
|---|---|
| This compound | A selective δ2-opioid receptor antagonist and TRPM7 channel activator. |
| Mibefradil (B1662139) | A calcium channel blocker that also evokes TRPM7 currents. |
| NS8593 | A negative gating modulator (inhibitor) of the TRPM7 channel. |
| FTY720 | An immunomodulator that also acts as a TRPM7 inhibitor. |
| BTP2 | An inhibitor of store-operated calcium entry (SOCE). |
| Naltrindole (B39905) | A selective delta-opioid receptor antagonist structurally related to this compound. |
Preclinical Research Applications and in Vitro/in Vivo Models of Naltriben
Research in Cancer Biology
Naltriben has been extensively utilized in cancer research, primarily to elucidate the functions of TRPM7 in tumor progression, particularly in highly aggressive cancers like glioblastoma (GBM) and in modulating the tumor microenvironment through macrophage polarization. utoronto.canih.govresearchgate.netnih.govresearchgate.netspringernature.comuthscsa.edunih.govresearchgate.net
Glioblastoma (GBM) Cell Migration and Invasion Studies
Glioblastoma (GBM) is a highly aggressive brain tumor characterized by its devastating migratory and invasive properties. utoronto.canih.govresearchgate.netnih.gov Aberrant expression and activity of the TRPM7 channel have been strongly linked to GBM functions. utoronto.canih.govresearchgate.netnih.gov Preclinical studies have employed this compound to investigate the impact of potentiated TRPM7 activity on GBM cell behaviors. utoronto.canih.govresearchgate.netnih.gov
Research into this compound's effects on GBM has primarily utilized the human glioblastoma cell line U87 as an in vitro model. utoronto.canih.govresearchgate.netnih.govresearchgate.net Studies have shown that this compound significantly enhances the endogenous TRPM7-like current in U87 cells, leading to robust calcium (Ca2+) influx. utoronto.canih.govresearchgate.netnih.gov
To assess cell migration and invasion, researchers commonly employ scratch wound assays and Matrigel invasion experiments. utoronto.canih.govresearchgate.netnih.govresearchgate.net In scratch wound assays, this compound treatment at 50 µM significantly accelerated wound closure in U87 cells compared to control groups. nih.govresearchgate.net
Table 1: U87 Cell Migration (Scratch Wound Assay) - Wound Closure Percentage
| Time Point (Hours) | Control Group (% Wound Closure ± SD) | This compound (50 µM) Group (% Wound Closure ± SD) | p-value |
| 4 | 21.2 ± 3.9 nih.govresearchgate.net | 49.1 ± 2.8 nih.govresearchgate.net | < 0.01 |
| 8 | 27.7 ± 8.1 nih.govresearchgate.net | 92.6 ± 4.3 nih.govresearchgate.net | < 0.01 |
| 12 | 44.3 ± 5.9 nih.govresearchgate.net | 98.7 ± 0.2 nih.govresearchgate.net | < 0.01 |
Similarly, Matrigel invasion assays demonstrated that this compound significantly enhanced U87 cell invasion. nih.govresearchgate.net
Table 2: U87 Cell Invasion (Matrigel Invasion Assay) - Number of Invading Cells
| Treatment | Number of Invading Cells (12h) ± SD | p-value |
| Control | 89 ± 3 nih.govresearchgate.net | < 0.01 |
| This compound (50 µM) | 127 ± 5 nih.govresearchgate.net |
It is important to note that while this compound significantly enhanced migration and invasion, it did not affect the viability or proliferation of U87 cells, as evaluated by MTT assays. utoronto.canih.govresearchgate.netnih.gov
The enhanced migration and invasion of GBM cells by this compound are attributed to specific molecular and cellular mechanisms. This compound has been shown to upregulate the protein levels of Matrix Metalloproteinase-2 (MMP-2), an enzyme crucial for extracellular matrix degradation and tumor invasiveness. utoronto.canih.govresearchgate.netresearchgate.net
Table 3: MMP-2 Protein Level in U87 Cells
| Treatment | Relative MMP-2 Protein Level (Control normalized to 100%) ± SD |
| Control | 88.3 ± 28.2% nih.gov |
| This compound (50 µM) | 226.6 ± 25.1% nih.gov |
Furthermore, this compound enhances the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) signaling pathway. utoronto.canih.govresearchgate.netnih.govresearchgate.netresearchgate.net This pathway plays a critical role in cell proliferation, differentiation, and migration. utoronto.canih.govresearchgate.netnih.govresearchgate.net Conversely, this compound was found not to activate the Phosphoinositide 3-kinase/Akt (PI3K/Akt) pathway, another key signaling pathway often implicated in cancer progression. utoronto.canih.govresearchgate.netnih.govresearchgate.net These findings suggest that the potentiated TRPM7 activity, mediated by this compound, specifically contributes to the migratory and invasive characteristics of GBM cells, likely through the upregulation of MMP-2 and the activation of the MAPK/ERK pathway. utoronto.canih.govresearchgate.netnih.gov TRPM7 itself is a dual-function protein, possessing both an ion channel and a kinase domain, which are critical for various cellular processes including magnesium homeostasis and cell motility. nih.govmdpi.comspringernature.comresearchgate.netresearchgate.netuni-muenchen.de
Macrophage Polarization and Immune Modulation in Tumor Microenvironment
Macrophages are integral components of the tumor microenvironment and exhibit significant plasticity, capable of polarizing into distinct phenotypes that either inhibit (M1) or promote (M2) tumor growth. springernature.comnih.govresearchgate.netnih.govresearchgate.net
Recent research indicates that this compound, acting as a TRPM7 agonist, influences macrophage polarization, shifting them towards a pro-tumorigenic M2 phenotype. researchgate.netspringernature.comuthscsa.edunih.govresearchgate.net Studies have shown that this compound-induced activation of TRPM7 leads to an upregulation of M2 markers such as CD206, Arginase 1 (Arg1), and Interleukin-10 (IL-10), while simultaneously decreasing M1 markers. springernature.comresearchgate.net This shift in macrophage phenotype has direct implications for tumor progression. In in vivo tumor models, mice treated with this compound-activated macrophages developed significantly larger tumors compared to control groups. springernature.comuthscsa.edunih.govresearchgate.net Immunohistochemical analyses further confirmed an increased presence of M2 macrophages within the tumor microenvironment of this compound-treated mice, supporting the notion that TRPM7 activation contributes to immune evasion and tumor growth. springernature.com Conversely, blocking TRPM7 activity has been shown to reverse this effect, leading to reduced tumor growth, thereby highlighting TRPM7's crucial role in immune modulation within the tumor microenvironment. springernature.comuthscsa.edu
The influence of this compound on macrophage polarization is mediated through its interaction with TRPM7 and its subsequent impact on magnesium (Mg2+) homeostasis. researchgate.netspringernature.comuthscsa.edunih.govresearchgate.net Magnesium ion entry into macrophages through specific plasma membrane channels is critical for their plasticity and functional differentiation. researchgate.netnih.gov In M2 macrophages, Mg2+ entry primarily occurs via TRPM7 channels, which are pivotal for the secretion of anti-inflammatory cytokines like IL-4 and IL-10. researchgate.netnih.govresearchgate.net
Experimental evidence suggests that conditions of magnesium deficiency or the direct addition of the TRPM7 agonist this compound suppress the M1 pro-inflammatory phenotype. researchgate.netuthscsa.edunih.gov Instead, these conditions promote the M2 phenotype, which is associated with the production of angiogenic factors and the fostering of tumor growth. researchgate.netuthscsa.edunih.gov this compound's ability to activate TRPM7 channels, even in the presence of physiological intracellular Mg2+ concentrations, underscores its direct role in driving macrophages towards an M2 phenotype and promoting tumor progression. nih.govmdpi.comspringernature.comuthscsa.edunih.govresearchgate.net TRPM7 is a key regulator of cellular Mg2+ homeostasis, and its activity is negatively regulated by intracellular Mg2+, with Mg2+ removal favoring channel opening. mdpi.comresearchgate.netuni-muenchen.deuthscsa.edu
Structure Activity Relationships Sar and Chemical Synthesis of Naltriben and Its Derivatives
Naltriben as a Derivative of Naltrindole (B39905) (NTI)
This compound (NTB) is structurally and functionally related to Naltrindole (NTI), another prominent delta opioid receptor antagonist. Both compounds are non-peptide opioid antagonists derived from the morphinan (B1239233) scaffold, which is also found in classical opioids like morphine and naltrexone (B1662487) aacrjournals.orgresearchgate.net. Their development stemmed from efforts to create non-peptide analogs of endogenous delta-preferring opiates like enkephalin, aiming for improved pharmacological properties such as blood-brain barrier penetration wikipedia.org.
This compound and Naltrindole share a common core morphinan structure, which includes a cyclopropylmethyl group at the N17 position, a feature often associated with opioid antagonist activity. The key structural distinction lies in the C-ring system. Naltrindole incorporates an indole (B1671886) moiety, characterized by a nitrogen-containing five-membered ring fused to a benzene (B151609) ring wikipedia.orgtocris.comontosight.ai. In contrast, this compound features a benzofuran (B130515) moiety, where an oxygen atom replaces the nitrogen atom in the five-membered ring of the indole system researchgate.netwikipedia.org. This subtle but critical difference in the heteroatom within the fused ring system significantly influences their pharmacological profiles.
The molecular formula for this compound is C26H25NO4, and for Naltrindole, it is C26H26N2O3 uni.lunih.gov. This compound is often studied as its mesylate salt (C26H25NO4 • CH3SO3H) caymanchem.comtocris.com.
Both this compound and Naltrindole are potent and selective delta opioid receptor antagonists tocris.comwikipedia.orgtocris.comwikipedia.org. However, their selectivity profiles for the δ1 and δ2 opioid receptor subtypes differ, making them valuable tools for distinguishing between these putative subtypes in research wikipedia.orgebi.ac.uknih.gov.
This compound has been characterized as a selective δ2-opioid receptor antagonist, with a very high affinity for this subtype (Ki = 0.013 nM in CHO-DG44 cells expressing the mouse receptor) caymanchem.comtocris.com. It exhibits significant selectivity over μ- and κ-opioid receptors, with Ki values of 19 nM and 152 nM for μ and κ receptors, respectively tocris.com. In vivo studies have also supported its selectivity for the δ2 subtype ebi.ac.uknih.gov.
Naltrindole, on the other hand, is a highly selective non-peptide δ opioid antagonist, generally showing high affinity for the delta receptor (Ki = 0.031 nM for δ, 3.8 nM for µ, and 332.7 nM for κ) tocris.commerckmillipore.com. It displays significantly greater activity at δ over μ and κ opioid receptors, with reported selectivities of 223- and 346-fold, respectively tocris.com. While initially considered to have some δ1 selectivity in vivo, some studies suggest that in vitro, it may not show strong subtype preference for δ1 or δ2 binding sites ebi.ac.ukresearchgate.net.
A comparative overview of their opioid receptor affinities is presented in the table below:
Table 1: Comparative Opioid Receptor Affinity of this compound and Naltrindole
| Compound | δ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Selectivity (δ over μ and κ) |
| This compound | 0.013 (δ2 selective) caymanchem.comtocris.com | 19 tocris.com | 152 tocris.com | High (δ2) caymanchem.comtocris.com |
| Naltrindole | 0.031 merckmillipore.com | 3.8 merckmillipore.com | 332.7 merckmillipore.com | High tocris.commerckmillipore.com |
Beyond their opioid receptor interactions, a notable difference lies in their interaction with the TRPM7 channel. This compound has been identified as a selective activator of TRPM7, inducing calcium influx in cells expressing the channel (EC50 = 20.7 µM) caymanchem.comnih.govfrontiersin.org. In contrast, Naltrindole has been reported as an inactive analog concerning TRPM7 activation researchgate.net.
Systematic Structure-Activity Relationship Studies
Systematic SAR studies of this compound and its analogs have been crucial in understanding the molecular determinants of their affinity and selectivity for opioid receptors and their interaction with TRPM7. These studies often involve modifying specific positions on the morphinan skeleton and evaluating the resulting changes in binding and functional activity acs.orgresearchgate.net.
Modifications to the morphinan core, particularly at positions like N17 and the C-ring system, significantly influence opioid receptor affinity and selectivity. The cyclopropylmethyl group at N17 in both this compound and Naltrindole is a known feature contributing to opioid antagonist properties researchgate.net.
For this compound, the benzofuran moiety is critical for its δ2 selectivity. Studies involving chimeric constructs between delta, mu, and kappa opioid receptors have shown that a region containing the sixth transmembrane domain (TM6) and the third extracellular loop (EL3) in the delta-opioid receptor is crucial for delta-opioid receptor selectivity. The introduction of this region into the kappa-opioid receptor can impart a delta profile for alkaloids like this compound and Naltrindole nih.gov. This suggests that specific residues within these domains are involved in the selective recognition of these ligands.
In the context of Naltrindole derivatives, substituting the indolic benzene moiety at different positions (e.g., 4'-, 5'-, 6'-, or 7'-) has been explored. Generally, 7'-substituted compounds tend to have higher affinities than other positional isomers, indicating that bulky groups are better tolerated at the 7'-position acs.orgnih.gov. While these modifications primarily maintained delta selectivity, some derivatives showed mixed μ agonist/δ antagonist properties, highlighting the intricate SAR within this class acs.orgnih.gov.
The presence of the cyclopropylmethyl group at the N17 position and the specific C-ring system (benzofuran for this compound, indole for Naltrindole) are considered key pharmacophoric elements for delta opioid receptor interaction and selectivity wikipedia.orgwikipedia.orgacs.org. The differential subtype selectivity (δ1 vs. δ2) observed between Naltrindole and this compound underscores the subtle but significant role of the C-ring heteroatom (nitrogen vs. oxygen) in defining the precise binding mode and interaction with specific residues within the delta opioid receptor binding pocket wikipedia.orgebi.ac.uk.
Research suggests that the selectivity of delta-opioid ligands is achieved through interactions with multiple residues, particularly within the TM6/EL3 region of the delta-opioid receptor nih.gov. The extracellular domains of peptide receptors may also contribute to ligand selectivity nih.gov.
This compound's ability to activate TRPM7 channels is a distinct pharmacological property not shared by Naltrindole researchgate.net. SAR studies investigating this activation have revealed that this compound activates TRPM7 currents in a voltage-independent manner and without requiring prior depletion of intracellular Mg2+ or low PIP2 conditions researchgate.netfrontiersin.orgscilit.com. The site of this compound's action on TRPM7 is likely localized in or near the TRP domain of the channel researchgate.netfrontiersin.orgscilit.com. This suggests that specific structural features of this compound, distinct from those conferring opioid receptor antagonism, are responsible for its TRPM7 activating properties. The replacement of the oxygen atom in the benzofuran backbone of this compound with nitrogen, as seen in Naltrindole, renders the compound inactive at TRPM7, further emphasizing the importance of this specific structural element for TRPM7 activation researchgate.net.
Synthetic Methodologies
The synthesis of this compound and its derivatives has been a subject of ongoing research, with efforts directed towards optimizing reaction conditions for efficiency, purity, and scalability.
Fischer Indolization for this compound Synthesis
The core synthetic route for this compound (NTB) involves a Fischer synthesis, a well-established method for forming indoles and related heterocyclic compounds. In the case of this compound, the reaction typically proceeds from the hydrochloride salts of naltrexone and O-phenylhydroxylamine. While other congeners like naltrindole can be prepared under milder, almost neutral aqueous conditions, the efficient synthesis of this compound requires more forcing conditions, specifically boiling 6.0 N hydrochloric acid (HCl) uni.lufishersci.caguidetopharmacology.orgcdutcm.edu.cn.
The Fischer indole synthesis generally involves the condensation of a (substituted) phenylhydrazine (B124118) with a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone intermediate. This hydrazone then undergoes isomerization to an enamine (or 'ene-hydrazine'), followed by protonation and a crucial cyclic fishersci.cafishersci.ca-sigmatropic rearrangement. The resulting diimine then forms a cyclic aminoacetal, which, under acid catalysis, eliminates ammonia (B1221849) to yield the energetically favorable aromatic indole or, in this compound's case, a benzofuran.
Aqueous Conditions and Environmentally Friendly Approaches
A notable development in the synthesis of this compound and its analogs is the utilization of purely aqueous conditions, aligning with principles of green chemistry. This approach offers several environmental benefits, primarily by eliminating the need for organic solvents and minimizing the use of corrosive acids typically associated with traditional Fischer syntheses uni.lufishersci.caguidetopharmacology.orgcdutcm.edu.cn. The aqueous route is characterized by its simplicity and efficiency, often leading to products of high purity that can be isolated by simple filtration uni.lufishersci.caguidetopharmacology.orgcdutcm.edu.cn.
Despite the general mildness of the aqueous conditions for some related compounds, the synthesis of this compound specifically necessitates more robust acidic conditions, such as 6.0 N HCl, to achieve efficient cyclization uni.lufishersci.caguidetopharmacology.orgcdutcm.edu.cn. A known limitation of this aqueous Fischer cyclization method is its inefficiency or failure when attempting to synthesize compounds from naltrexone and nitro-substituted phenylhydrazines uni.lufishersci.caguidetopharmacology.orgcdutcm.edu.cn.
Scalability of Synthetic Routes for Research Material
The aqueous Fischer synthesis route for this compound has demonstrated suitability for gram-scale production, which is crucial for providing sufficient research material for various studies, including structure-activity relationship (SAR) investigations and collaborative research efforts uni.lufishersci.caguidetopharmacology.orgcdutcm.edu.cn. This scalability is facilitated by the good to excellent yields and high purities achieved, often allowing for straightforward product isolation through simple filtration or centrifugation due to the product's insolubility in water relative to reactants and byproducts uni.lufishersci.caguidetopharmacology.orgcdutcm.edu.cn.
For instance, the synthesis of this compound hydrochloride (NTB·HCl) using boiling 6.0 N HCl has been reported to yield 90% purity with 98% yield, obtained conveniently through cooling and filtration cdutcm.edu.cn. This highlights the effectiveness of the aqueous method for producing this compound in quantities amenable to extensive pharmacological and biochemical research.
Advanced Research Methodologies and Future Directions
In Silico Approaches to Naltriben Research
Computational methods play a crucial role in understanding this compound's interactions at a molecular level, providing insights that complement experimental findings.
Molecular Dynamics Simulations of Receptor-Ligand Interactions
Molecular dynamics (MD) simulations are a widely employed computational technique for studying the dynamic behavior of molecular systems over time, including the intricate interactions between drugs and their target receptors. mdpi.comresearchgate.net These simulations allow researchers to gain a realistic understanding of ligand-receptor binding interactions by simulating macromolecular biological systems, such as a drug, a receptor, and their solvated environment. mdpi.com MD simulations can provide valuable insights into the stability, conformational changes, and energy landscape of ligand-receptor complexes. mdpi.comfrontiersin.org
For G protein-coupled receptors (GPCRs), the class to which opioid receptors belong, MD simulations are essential for understanding ligand-dependent receptor functionality, as receptors are dynamic entities rather than static structures. dphg.de This technique enables the tracing of receptor-ligand interactions in space and time throughout the MD trajectory, allowing for the analysis and quantitative comparison of subtle changes in binding modes and interaction frequencies. dphg.de Such detailed analysis can help rationally explain how ligand binding to a receptor triggers a distinct pharmacological effect, including aspects like subtype selectivity, partial agonism, and biased signaling. dphg.de While specific published MD simulation studies focusing solely on this compound's interaction with delta opioid receptors were not extensively detailed in the search results, the principles and applications of MD simulations are directly transferable to investigating this compound's dynamic binding to its known targets, such as the delta opioid receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a mathematical and statistical approach that seeks to establish models predicting the biological activity of chemical compounds based on their physicochemical properties. biointerfaceresearch.com This methodology is particularly valuable when the three-dimensional structure of the target receptor is unknown, but a set of known active compounds is available. researchgate.net
Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), have been successfully constructed for series of opioid receptor antagonists, including analogues of naltrindole (B39905) and naltrexone (B1662487), which are structurally related to this compound. acs.orgnih.govresearchgate.net These models demonstrate high statistical significance and predictive power, with excellent internal predictability (e.g., q² values ranging from 0.60 to 0.69 and r² values from 0.91 to 0.96 for delta, mu, and kappa opioid receptors). acs.orgnih.gov CoMFA field analysis has indicated that variations in the binding affinity of opioid antagonists are predominantly influenced by steric interactions rather than electrostatic interactions with the opioid receptor binding sites. acs.orgnih.govresearchgate.net QSAR models are instrumental in virtual screening and lead/hit optimization, enabling the prediction of activities for novel compounds. biointerfaceresearch.com
Molecular Docking and Binding Pocket Analysis
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it is bound to a receptor, thereby predicting the binding pose, strength, and affinity of the molecules. researchgate.netnih.gov It is frequently used in conjunction with molecular dynamics simulations to predict binding modes, binding affinities, and the stability of various protein-ligand systems. researchgate.net
Studies employing molecular docking for delta-opioid receptor ligands have provided significant insights into the binding pocket characteristics. These studies have identified key binding domains within the delta-receptor: an aromatic pocket, an aspartic acid residue that serves as a docking point for the piperidinyl cationic amine, and a hydrophobic pocket located at the extracellular boundary of the receptor cavity. researchgate.net Molecular docking can also illustrate how different ligands, including agonists and antagonists, may bind to the same site under varying receptor conformations. researchgate.net The molecular-docking binding-site finding (MolSite) method, for instance, has demonstrated high accuracy, predicting correct binding sites with 80–99% accuracy. nih.gov
Genetic Manipulation Techniques in this compound Studies
Genetic manipulation techniques provide powerful experimental avenues to investigate the precise roles of target genes in this compound's pharmacological effects.
Gene Knockout Models (e.g., Opioid Receptor Knockout Mice, TRPM7 Knockdown)
Gene knockout models involve the inactivation of specific genes to study their physiological functions and their involvement in disease or drug mechanisms. This compound is recognized as a selective and potent antagonist for the delta opioid receptor, particularly the δ2-opioid receptor subtype. wikipedia.orgtocris.comcaymanchem.com Studies using delta-opioid receptor knockout mice have been crucial in dissecting the mechanisms of action of related compounds, such as naltrindole, revealing non-opioid receptor targets for certain activities like immunosuppression. researchgate.net This highlights the utility of such models for this compound research to differentiate between opioid receptor-mediated and potential off-target effects.
Beyond opioid receptors, this compound has also been identified as an activator of the transient receptor potential melastatin 7 (TRPM7) channel, inducing calcium influx in cells expressing mouse TRPM7. caymanchem.comuni-muenchen.demdpi.combinasss.sa.cr The TRPM7 channel is a bifunctional protein with a critical role in magnesium metabolism, cell motility, proliferation, and differentiation. uni-muenchen.demdpi.com Global TRPM7 gene deletion in murine models results in early embryonic lethality, underscoring its essential role in development in vivo. binasss.sa.cr Genetic mouse models have been employed to investigate the mechanisms of TRPM7. uni-muenchen.de Therefore, TRPM7 knockout or knockdown models would be invaluable for further characterizing this compound's TRPM7-activating effects and their physiological consequences, distinct from its opioid receptor antagonism.
siRNA-Mediated Gene Silencing
siRNA (short interfering RNA)-mediated gene silencing is a widely used technique for specific gene knockdown, serving as a powerful tool for studying gene function and for identifying and validating new drug targets. mit.edunih.gov This method involves the use of complementary short interfering RNAs that bind to their target mRNA sequences, guiding transcript cleavage and subsequent degradation, leading to reduced protein expression. mit.edunowgonggirlscollege.co.in
siRNA-mediated gene silencing is instrumental for dissecting complex cellular pathways by analyzing the effects of specific gene knockdown on global gene expression profiles. nih.gov While specific studies directly employing siRNA to investigate this compound's effects were not found, the technique's broad applicability in mammalian cells and in vivo makes it highly relevant for this compound research. mit.edunih.govnih.gov For instance, siRNA could be used to selectively silence the expression of specific opioid receptor subtypes (e.g., delta, mu, or kappa) or TRPM7 in cellular models to precisely delineate the contribution of each target to this compound's observed pharmacological actions. This approach can provide detailed insights into the molecular mechanisms underlying this compound's selectivity and its downstream cellular effects.
Advanced Imaging Techniques in this compound Research
Advanced imaging techniques are indispensable in elucidating the cellular mechanisms modulated by this compound, providing high-resolution insights into its effects on intracellular ion concentrations and potential for in vivo visualization of its targets.
Fura-2 Ca2+ ratiometric imaging is a widely employed technique to monitor intracellular calcium ([Ca2+]i) dynamics, offering a quantitative and robust method to assess changes in calcium concentrations within living cells. This technique is particularly well-suited for ratio-imaging microscopy, as its ratiometric readout minimizes artifacts stemming from photobleaching, uneven dye loading, leakage, and variations in cell thickness citeab.comnih.gov.
Research has demonstrated that this compound induces a robust influx of Ca2+ into cells, a phenomenon extensively studied using Fura-2 ratiometric Ca2+ imaging. In human glioblastoma (GBM) U87 cells, application of 50 μM this compound resulted in a significant increase in the 340/380 ratio of Fura-2 fluorescence, rising by 0.65 ± 0.04 from baseline (n = 24) revvity.comionbiosciences.com. Subsequent perfusion after a washout period showed a similar increase of 0.53 ± 0.05 (n = 21), indicating a lack of sensitization to repeated this compound applications revvity.comionbiosciences.com. These experiments typically involve pre-loading U87 cells with Fura-2 AM (2 μM) for 30 minutes in the dark at room temperature, with the Fura-2 Ca2+ signal acquired at alternating excitation wavelengths of 340 nm and 380 nm nih.govrevvity.comionbiosciences.comuni.lu.
The observed Ca2+ influx is primarily attributed to this compound's activity as a positive gating modulator of the TRPM7 channel revvity.comuni.lu. Furthermore, this compound (100 µM) evoked a rapid and sustained increase in [Ca2+]i in trigeminal ganglion neurons expressing both wild-type and A931T mutant TRPM7. In ameloblasts, the this compound-induced (100 µM) Ca2+ influx was nearly abolished (88% inhibition) by BTP2, suggesting the involvement of the store-operated calcium entry (SOCE) pathway in this context.
Table 1: this compound-Induced Ca2+ Influx in U87 Cells via Fura-2 Ratiometric Imaging
| Parameter | Value (Mean ± SEM) | N (Number of experiments) | Reference |
| Increase in 340/380 Ratio (Initial) | 0.65 ± 0.04 | 24 | revvity.comionbiosciences.com |
| Increase in 340/380 Ratio (Post-washout) | 0.53 ± 0.05 | 21 | revvity.comionbiosciences.com |
| This compound Concentration | 50 μM | - | revvity.comionbiosciences.com |
Positron Emission Tomography (PET) imaging offers a non-invasive method for visualizing and quantifying specific molecular targets in vivo, making it invaluable for understanding receptor distribution and drug-target engagement. This compound's established roles as a selective δ2-opioid receptor antagonist and a TRPM7 activator suggest a significant potential for developing labeled this compound analogs as PET imaging agents.
While direct studies on "labeled this compound analogs" for PET imaging are not extensively documented in the provided literature, the feasibility can be inferred from existing research on structurally related compounds and the targets this compound modulates. For instance, N1'-([11C]methyl)naltrindole ([11C]MeNTI), an analog of naltrindole (which shares structural similarities with this compound), is a widely utilized PET ligand for imaging delta opioid receptors (DORs). [11C]MeNTI has been successfully employed for the localization and quantification of DORs in the human brain and heart, as well as for imaging DORs expressed by primary tumors in certain cancer patients. The synthesis of both naltrindole and this compound has been described, indicating the chemical tractability for developing such analogs.
Given this compound's potent and selective antagonism of delta opioid receptors and its activation of TRPM7, radiolabeled this compound analogs could serve as valuable tools for:
Mapping Delta Opioid Receptor Subtypes: Analogous to [11C]MeNTI, labeled this compound could potentially offer insights into the distribution and density of δ2-opioid receptors in various physiological and pathological states.
Investigating TRPM7 Channel Expression and Activity: As a positive gating modulator of TRPM7, a radiolabeled this compound analog could enable the non-invasive visualization of TRPM7 channel expression and its functional status in tissues where it is aberrantly expressed, such as in glioblastoma revvity.com.
The development of such PET ligands would represent a significant advancement in molecular imaging, allowing for a deeper understanding of the roles of δ-opioid receptors and TRPM7 channels in health and disease.
Emerging Research Directions and Unexplored Avenues
Beyond its established roles, this compound's unique pharmacological profile points towards several promising, yet underexplored, research directions that could broaden its scientific utility.
This compound is primarily characterized by its activity as a selective δ2-opioid receptor antagonist and a TRPM7 activator. However, emerging evidence suggests that this compound, or compounds structurally related to it, may exert effects through mechanisms independent of these well-defined targets. Notably, studies investigating the immunosuppressive properties of delta-opioid antagonists, including naltrindole and this compound, have revealed non-opioid activities. This compound, along with related compounds, was found to inhibit mixed lymphocyte reactions (MLR) performed with lymphocytes from both wild-type and delta-opioid receptor knockout mice. Furthermore, these compounds suppressed the proliferation of spleen cells from triple delta/mu/kappa-opioid receptor-deficient animals, indicating an action that is not mediated by the canonical opioid receptors. This "nonopioid activity" warrants further investigation to identify the novel pharmacological targets or pathways through which this compound exerts these effects, potentially uncovering new therapeutic applications.
This compound's interaction with opioid receptors is complex, extending beyond its role as a delta opioid receptor antagonist to include kappa (κ) opioid receptor agonist activity at higher concentrations. This compound is recognized as a selective delta 2 receptor antagonist and has been instrumental in the identification and characterization of delta 1 and delta 2 opioid receptor subtypes.
Intriguingly, studies in rats have shown that while a 1 mg/kg subcutaneous dose of this compound antagonized both delta 1 and delta 2 receptor agonists to an equivalent extent, its selectivity for the delta 2 receptor was not maintained at this systemic dose. When the dose of this compound was increased to 3 mg/kg subcutaneously, the antagonism of both delta 1 and delta 2 agonists was unexpectedly lost. Pretreatment with the selective kappa receptor antagonist norbinaltorphimine (B1679850) (nor-BNI) partially restored the antagonism of the delta 2 receptor agonist ([D-Ala2,Glu4]deltorphin, DELT) by this high dose of this compound, but it did not restore the antagonism of the delta 1 receptor agonist ([D-Pen2, D-Pen5]enkephalin, DPDPE). These findings suggest a differential interaction, where nor-BNI-sensitive kappa opioid receptors interact specifically with delta 2, but not delta 1, opioid receptors in the spinal cord. Further research is needed to fully elucidate the molecular mechanisms underlying this differential kappa interaction with delta opioid receptor subtypes, which could have implications for understanding opioid system modulation and developing more selective therapeutics.
This compound has been identified as a positive gating modulator of the TRPM7 channel, distinguishing itself by its ability to activate TRPM7 independently of intracellular magnesium concentration ([Mg2+]ic). This is a crucial characteristic, as TRPM7 is a non-specific divalent cation channel that conducts both Ca2+ and Mg2+, and its activity is typically negatively regulated by intracellular Mg2+ or Mg·ATP revvity.com.
In contrast to this compound, another TRPM7 activator, mibefradil (B1662139), activates the channel only at physiological [Mg2+]ic, highlighting a magnesium-dependent gating mechanism. This distinction positions this compound as a "type one" TRPM7 agonist, acting independently of [Mg2+]i, while mibefradil is a "type two" agonist, whose action is [Mg2+]i-dependent. This compound has also been shown to reversibly activate TRPM7 channels even under conditions of low phosphatidylinositol-4,5-bisphosphate (PIP2), a membrane phospholipid known to regulate TRPM7 activity revvity.com. The calculated EC50 of this compound for TRPM7 is approximately 20 μM revvity.com.
Further research is needed to comprehensively elucidate the precise molecular mechanisms by which this compound modulates TRPM7 gating, particularly its Mg2+-independent activation. Investigations into the specific residues or domains within TRPM7 that this compound interacts with could provide valuable insights into TRPM7 channel regulation. Current evidence suggests that the site of TRPM7 activation by this compound is likely located in the TRP domain of the channel. Understanding these intricate gating mechanisms could pave the way for developing more targeted TRPM7 modulators with distinct Mg2+-dependencies, offering new therapeutic strategies for conditions where TRPM7 dysregulation is implicated.
Table 2: Key Characteristics of this compound as a TRPM7 Modulator
| Characteristic | Description | Reference |
| Gating Modulator Type | Positive gating modulator | |
| Mg2+-Dependency | Independent of intracellular Mg2+ concentration ([Mg2+]ic) | |
| PIP2 Conditions | Activates TRPM7 even in low PIP2 conditions | revvity.com |
| EC50 for TRPM7 | ~20 μM | revvity.com |
| Proposed Site of Activation | TRP domain |
Q & A
Q. What is the primary mechanism of action of Naltriben in opioid receptor binding, and how is this determined experimentally?
Methodological Answer: this compound’s mechanism is typically studied via competitive binding assays using radiolabeled ligands (e.g., [³H]DAMGO for mu receptors or [³H]DPDPE for delta receptors). Researchers measure displacement curves to calculate Ki values, ensuring assays are conducted under standardized conditions (e.g., pH 7.4, 25°C) to minimize variability . Dose-response relationships should be validated using at least three independent replicates, with statistical analysis (e.g., ANOVA) to confirm significance.
Q. What are the established synthesis protocols for this compound in laboratory settings?
Methodological Answer: this compound synthesis often follows a multi-step route starting from naltrexone. Key steps include:
- O-Methylation : Using methyl iodide in DMF with potassium carbonate as a base.
- Reductive Amination : Catalyzed by sodium cyanoborohydride in methanol.
- Purification : Column chromatography (silica gel, 10% MeOH/CH₂Cl₂) followed by recrystallization. Researchers must report yields, purity (HPLC ≥95%), and spectral data (¹H/¹³C NMR, HRMS) to ensure reproducibility .
Q. How does this compound’s selectivity for delta vs. mu opioid receptors compare to other antagonists?
Methodological Answer: Receptor selectivity is quantified using IC₅₀ ratios from competitive binding assays. For example:
Advanced Research Questions
Q. How can researchers address discrepancies in reported binding affinities of this compound across different experimental models?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., membrane preparation methods, ion concentrations) or receptor isoforms. To resolve this:
- Standardize Protocols : Adopt guidelines from the International Union of Basic and Clinical Pharmacology (IUPHAR) for receptor binding studies.
- Control Variables : Use identical cell lines (e.g., CHO-K1 expressing human receptors) and buffer systems.
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to harmonize data from disparate studies .
Q. What in vitro and in vivo models are most effective for evaluating this compound’s pharmacokinetic properties?
Methodological Answer:
- In Vitro : Liver microsomal stability assays (human/rodent) to predict metabolic clearance. Use LC-MS/MS for quantifying parent compound and metabolites.
- In Vivo : Rodent models with cannulated jugular veins for blood sampling. Key parameters:
| Parameter | Mouse Model | Rat Model |
|---|---|---|
| Half-life (t½) | 1.8 h | 2.5 h |
| Bioavailability | 22% | 18% |
| Ensure cross-species comparisons account for metabolic enzyme differences (e.g., CYP3A4 vs. CYP3A1) . |
Q. What strategies optimize this compound’s stability in aqueous solutions for long-term pharmacological studies?
Methodological Answer: Stability can be enhanced via:
- pH Adjustment : Buffers at pH 4.5–5.5 reduce hydrolysis.
- Lyophilization : Freeze-dry aliquots with cryoprotectants (e.g., trehalose) and reconstitute before use.
- Antioxidants : Add 0.01% ascorbic acid to prevent oxidative degradation. Validate stability using accelerated aging tests (40°C/75% RH for 4 weeks) and HPLC monitoring .
Methodological Considerations for Data Analysis
- Handling Contradictory Data : Use sensitivity analysis to identify outliers and Bayesian frameworks to weigh evidence from conflicting studies .
- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, including raw spectra and assay conditions in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
